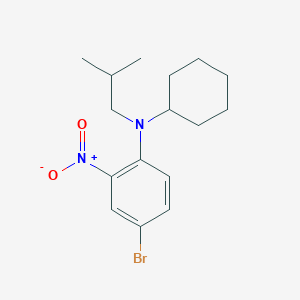
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline” is a multistep process that involves several chemical reactions. The starting material for the synthesis is aniline, which is reacted with bromine and cyclohexylmagnesium bromide to form 4-bromo-N-cyclohexylaniline. This intermediate is then reacted with isobutyronitrile and nitrobenzene to form the final product.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H23BrN2O2/c1-12(2)11-18(14-6-4-3-5-7-14)15-9-8-13(17)10-16(15)19(20)21/h8-10,12,14H,3-7,11H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Applications De Recherche Scientifique
Material Science and Phase Studies
Research on analogs of nitroaniline, like urea–4-bromo-2-nitroaniline systems, has delved into phase equilibria, crystallization, and thermal properties. Studies such as those by Reddi et al. (2012) have focused on the phase diagram of urea–4-bromo-2-nitroaniline systems, showcasing a large miscibility gap and the formation of eutectic and monotectic compositions. The critical temperature, enthalpies of fusion, and various thermodynamic parameters were meticulously determined, emphasizing the material's potential in crafting novel crystalline structures and understanding solid-state behaviors (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Organic Synthesis and Reactivity
The synthesis and reactivity of nitroaniline derivatives in organic chemistry have been extensively studied. Vicente et al. (2002) explored the reactivity of nitroaniline derivatives toward isonitriles, revealing complex formation and insights into the mechanistic pathways of organic reactions. This research highlights the versatility of nitroaniline compounds in synthesizing various organic complexes, suggesting a similar potential for 4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline in facilitating complex organic synthesis and contributing to the development of novel compounds with specific functionalities (Vicente, Abad, Frankland, López‐Serrano, Arellano, & Jones, 2002).
Environmental Science and Biodegradation
The environmental impact and degradation pathways of nitroaniline compounds have been a subject of environmental science research. Studies on the biodegradation potential of nitroanilines, like those conducted by Khalid, Arshad, and Crowley (2009), focus on the removal of these compounds from textile dye wastewater using bacterial cultures. This research elucidates the capacity of specific bacterial strains to degrade nitroaniline derivatives, offering a glimpse into the environmental remediation potential of microbes against pollutants structurally related to this compound (Khalid, Arshad, & Crowley, 2009).
Propriétés
IUPAC Name |
4-bromo-N-cyclohexyl-N-(2-methylpropyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-12(2)11-18(14-6-4-3-5-7-14)15-9-8-13(17)10-16(15)19(20)21/h8-10,12,14H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWQEGQAWYOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

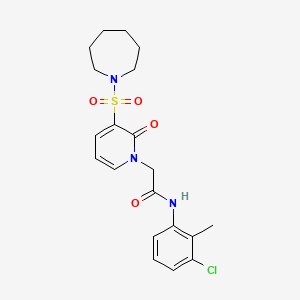


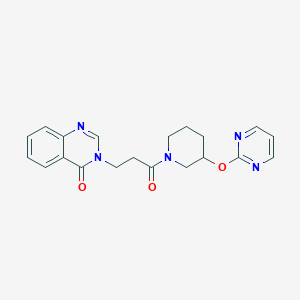
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
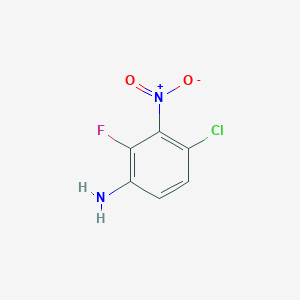
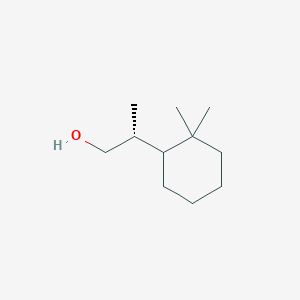
![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)
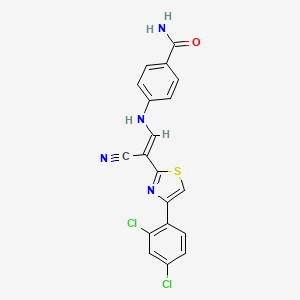
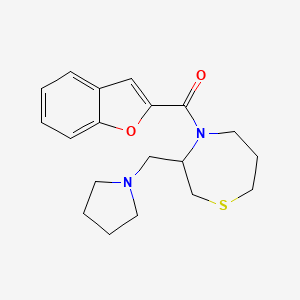
![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)
